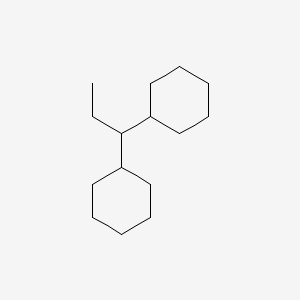
1,1-Dicyclohexylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dicyclohexylpropane is an organic compound with the molecular formula C15H28. It is also known by its systematic name, 1,1’-(1,1-Propanediyl)dicyclohexane . This compound consists of a propane backbone with two cyclohexyl groups attached to the first carbon atom. It is a colorless liquid at room temperature and is primarily used in organic synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Dicyclohexylpropane can be synthesized through various methods. One common approach involves the alkylation of cyclohexane with 1,3-dichloropropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反应分析
Types of Reactions: 1,1-Dicyclohexylpropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexyl rings using reagents like bromine or chlorine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium (Pd) catalyst
Substitution: Bromine (Br2), Chlorine (Cl2) under UV light
Major Products Formed:
Oxidation: Cyclohexanone, Cyclohexanol
Reduction: Cyclohexane derivatives
Substitution: Halogenated cyclohexyl compounds
科学研究应用
1,1-Dicyclohexylpropane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-Dicyclohexylpropane largely depends on the specific reactions it undergoes. In oxidation reactions, the compound’s cyclohexyl groups are converted into ketones or alcohols through the transfer of oxygen atoms. In reduction reactions, hydrogen atoms are added to the molecule, saturating the carbon-carbon bonds. Substitution reactions involve the replacement of hydrogen atoms with halogen atoms, facilitated by UV light .
相似化合物的比较
1,3-Dicyclohexylpropane: Similar structure but with cyclohexyl groups attached to the third carbon atom.
Cyclohexane: A simpler structure with a single cyclohexyl ring.
1,1,3-Tricyclohexylpropane: Contains an additional cyclohexyl group compared to 1,1-Dicyclohexylpropane.
Uniqueness: this compound is unique due to its specific arrangement of cyclohexyl groups on the first carbon atom of the propane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
生物活性
1,1-Dicyclohexylpropane, also known as 1,1'-propylidenebiscyclohexane, is an organic compound with the molecular formula C15H28. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, presenting findings from diverse studies and case analyses.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C15H28 |
| Molecular Weight | 208.38 g/mol |
| CAS Number | 54934-91-7 |
| Melting Point | -23.4 °C |
| Boiling Point | 270.5 °C |
| Density | 0.877 g/cm³ |
Structural Characteristics
The compound features a symmetrical structure with two cyclohexyl groups attached to a propane backbone. This configuration contributes to its physical and chemical properties, making it suitable for various applications.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit potential antitumor activity , particularly against human glioma cells. Research published in scientific journals highlights the compound's ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .
Case Study: Glioma Cells
In a controlled study, derivatives of this compound were tested on human glioma cell lines. The results demonstrated:
- Inhibition of Cell Proliferation : A significant decrease in cell viability was observed at concentrations above 10 µM.
- Induction of Apoptosis : Flow cytometry analysis revealed an increase in early and late apoptotic cells when treated with the compound.
The biological activity of this compound is believed to involve:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in tumor metabolism.
- Receptor Binding : Potential binding to cellular receptors that regulate growth signals.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Antitumor Activity | Structural Features |
|---|---|---|
| Cyclohexylpropane | Minimal | Lacks one cyclohexyl group |
| 1,3-Dicyclohexylpropane | Moderate | Contains a double bond; different reactivity |
| 1,3-Dicyclohexylpropene | Not extensively studied | Contains a double bond; potential for different interactions |
Unique Properties
The presence of two cyclohexyl groups in this compound enhances its stability and reactivity compared to its analogs. This structural feature is crucial for its biological interactions and potential therapeutic applications.
Future Research Directions
Further research is warranted to explore:
- In Vivo Studies : Investigating the efficacy and safety of this compound in animal models.
- Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its biological effects.
- Derivatives Development : Synthesizing new derivatives with enhanced potency and specificity for targeted therapies.
属性
CAS 编号 |
54934-91-7 |
|---|---|
分子式 |
C15H28 |
分子量 |
208.38 g/mol |
IUPAC 名称 |
1-cyclohexylpropylcyclohexane |
InChI |
InChI=1S/C15H28/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-15H,2-12H2,1H3 |
InChI 键 |
ROFWOEQFASWFTK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1CCCCC1)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















